2-Ethoxybutanenitrile
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Description
2-Ethoxybutanenitrile is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
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Scientific Research Applications
Preparation of γ-Ethoxyallylstananes and Dienol Ethers
2-Ethoxybutanenitrile reacts with tributylstannyllithium to produce γ-ethoxyallylstannanes, which are valuable intermediates in organic synthesis. When these intermediates possess a trimethylsiloxyl group at the δ-position, they can be further transformed into substituted 2-ethoxy-1,3-butadienes by the elimination of trimethylsiloxystannane, showcasing a method for the preparation of valuable organic compounds (Takeda et al., 1986).
Catalytic Activity in Etherification
This compound plays a role in the etherification process to produce ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE). The catalytic activity in this process depends on the morphological properties of acidic ion-exchange resins. This research highlights the importance of catalyst properties in the efficiency of the etherification reaction, crucial for fuel additives and specialty chemicals production (Soto et al., 2018).
Thermodynamic Analysis of Etherification Reactions
The study of the thermodynamic properties of etherification reactions involving this compound provides insights into the synthesis of ethers like ETBE. This analysis helps in understanding the reaction conditions that favor the formation of these ethers, which are significant as fuel additives (Badia et al., 2016).
Microplant Process Development
This compound's role in the etherification of 2-ethoxy-2-methylbutane demonstrates the utility of microplants in the scale-up of chemical processes. This approach allows for rapid experimentation and optimization of process conditions, reducing research costs and time (Sundberg et al., 2013).
Thermal Diffusivity Measurement
The thermal diffusivities of compounds like 2-ethoxy-2-methylpropane (ETBE), closely related to this compound, have been measured, providing valuable data for the design and optimization of chemical processes involving these substances. This research offers insights into the physical properties that influence process safety and efficiency (Zhang et al., 2017).
Properties
IUPAC Name |
2-ethoxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(5-7)8-4-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMJXRLUKUMGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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